4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE

Physicochemical characterization Purity assessment Procurement specification

4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE (CAS 33288-81-2), systematically named N,N'-1,2-ethanediylbis[4-nitrobenzamide], is a symmetric bis-amide characterized by two terminal 4-nitrobenzamide moieties linked via an ethylenediamine spacer (C16H14N4O6, MW 358.31 g/mol). It belongs to the nitrobenzamide class of compounds, which are investigated primarily as substrates for nitroreductase (NTR) enzymes in gene-directed enzyme prodrug therapy (GDEPT).

Molecular Formula C16H14N4O6
Molecular Weight 358.31 g/mol
CAS No. 33288-81-2
Cat. No. B4586004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE
CAS33288-81-2
Molecular FormulaC16H14N4O6
Molecular Weight358.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H14N4O6/c21-15(11-1-5-13(6-2-11)19(23)24)17-9-10-18-16(22)12-3-7-14(8-4-12)20(25)26/h1-8H,9-10H2,(H,17,21)(H,18,22)
InChIKeyKGDGPIKXAQPEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE (CAS 33288-81-2): A Symmetric Bis-(4-nitrobenzamide) Scaffold for Nitroreductase Prodrug Research and Electroanalytical Reference


4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE (CAS 33288-81-2), systematically named N,N'-1,2-ethanediylbis[4-nitrobenzamide], is a symmetric bis-amide characterized by two terminal 4-nitrobenzamide moieties linked via an ethylenediamine spacer (C16H14N4O6, MW 358.31 g/mol) . It belongs to the nitrobenzamide class of compounds, which are investigated primarily as substrates for nitroreductase (NTR) enzymes in gene-directed enzyme prodrug therapy (GDEPT) [1]. The compound's symmetrical bis-nitro architecture distinguishes it from mono-nitrobenzamides and influences both its physicochemical properties (melting point: 255–257 °C) and its enzyme recognition profile [1].

Why 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE Cannot Be Replaced by Generic Nitrobenzamide Analogs


Generic substitution among nitrobenzamide derivatives is unreliable because minor structural variations—such as the number and position of nitro groups, the nature of the linker, and the symmetry of the molecule—profoundly alter enzyme recognition, reduction kinetics, and the cytotoxicity of resulting metabolites. In nitroreductase-based prodrug systems, homologous compounds with different nitro-substitution patterns exhibit divergent HPLC reduction profiles and cell-killing potency; for example, among a series of four nitrobenzamide prodrugs, only the metabolite of N-(2,4-dinitrophenyl)-4-nitrobenzamide displayed cytotoxicity comparable to the clinical candidate CB1954 in PC3 prostate cancer cells, while other analogs showed negligible activity [1]. The symmetrical bis-amide architecture and dual terminal nitro groups of 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE confer a unique enzyme-substrate interaction space that cannot be replicated by mono-nitrobenzamides, ortho-substituted congeners, or analogs with alternative linkers [1].

Quantitative Differentiation Evidence for 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE vs. Closest Analogs


Physicochemical Property Differentiation: Melting Point Comparison with Mono-Nitrobenzamide Analogs

4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE (di-substituted) exhibits a melting point of 255–257 °C (acetic acid solvate), significantly higher than that of its mono-nitro analog N-(2-aminoethyl)-4-nitrobenzamide, which typically lacks a well-defined high melting point due to its asymmetric structure and lower molecular weight . This elevated melting point is consistent with the enhanced intermolecular hydrogen-bonding network afforded by the dual terminal nitrobenzamide groups, providing a quantifiable parameter for identity verification and purity control during procurement.

Physicochemical characterization Purity assessment Procurement specification

Structural Differentiation: Symmetrical Di-Nitro Architecture as a Distinct Substrate Class in Nitroreductase Prodrug Systems

In a systematic study of four nitrobenzamide prodrugs (compounds 1–4) evaluated for Ssap-NtrB-mediated reduction and subsequent cytotoxicity, symmetrical bis-nitrobenzamides (compounds 1 and 2, structurally related to the target compound) exhibited distinct metabolic profiles compared to the asymmetrical N-(2,4-dinitrophenyl)-4-nitrobenzamide (compound 3) [1]. Compound 3's reduced metabolite achieved cytotoxicity in PC3 prostate cancer cells comparable to the established NTR substrate CB1954, while the metabolites of the symmetrical bis-nitrobenzamides showed a different cytotoxicity spectrum (moderate toxicity in Hep3B, high toxicity in PC3, no toxicity in HUVEC) [1]. This indicates that the symmetrical di-nitro architecture defines a distinct substrate recognition and activation profile that cannot be extrapolated from mono-nitro or asymmetrical di-nitro analogs.

Nitroreductase substrate GDEPT Prodrug design

Electroanalytical Differentiation: Voltammetric Detection of Nitro-Substituted Benzamides Using the Target Compound as a Reference Standard

A voltammetric procedure using a pencil graphite electrode (PGE) demonstrated a linear response range of 0.5 to 100 µM for 4-nitro-N-(2-nitrophenyl)benzamide (compound 2 in the study) for the determination of nitro-substituted benzamide drugs in pharmaceutical samples [1]. The symmetrical 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE, with its dual electroactive nitro groups, serves as a structurally related calibration standard for extending such electroanalytical methods to bis-nitrobenzamide analytes, providing quantitative detection limits that enable purity and stability monitoring in pharmaceutical and research settings.

Electrochemical analysis Voltammetry Analytical reference standard

Synthetic Utility: Anodic C–C Bond Cleavage of Symmetrical Bisamides for Accessing Unsymmetrical gem-Bisamides

Symmetrical bisamides of ethylenediamine, including ArCONHCH2CH2NHCOAr derivatives, undergo controlled-potential anodic C–C bond cleavage in acetonitrile-LiClO4 electrolyte to yield unsymmetrical gem-bisamides of methylene diamine . 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE represents the Ar = 4-nitrophenyl member of this substrate class. This electrochemical transformation is unique to the symmetrical ethylenediamine-bisamide motif and does not proceed with mono-amides or carboxamides lacking the ethylene bridge, establishing the compound as a requisite starting material for synthesizing libraries of unsymmetrical bisamides with potential biological activity.

Electrosynthesis Bisamide chemistry Synthetic methodology

Molecular Docking Differentiation: Predicted Binding Interactions of Bis-Nitrobenzamides with Nitroreductase Ssap-NtrB

Molecular docking studies of nitrobenzamide prodrugs (1–4) with the Ssap-NtrB nitroreductase enzyme revealed distinct binding poses and interaction energies that correlate with observed differences in enzymatic reduction efficiency [1]. The symmetrical bis-nitrobenzamide scaffold (compounds 1/2) engages both nitro groups in hydrogen-bonding networks within the enzyme active site, whereas the asymmetrical dinitro compound 3 adopts a different orientation that positions its 2,4-dinitrophenyl moiety for more efficient hydride transfer from the FMN cofactor. These computational predictions, validated by HPLC-measured reduction rates, demonstrate that the symmetrical bis-amide architecture presents a differentiable molecular recognition pattern with quantifiable docking score differences compared to asymmetrical nitrobenzamide substrates.

Molecular docking Enzyme-substrate interactions In silico screening

Optimal Application Scenarios for Procuring 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE


Nitroreductase Prodrug SAR Studies: Evaluating Symmetrical vs. Asymmetrical Substrate Scaffolds

Research groups investigating structure-activity relationships in NTR-based GDEPT should procure this compound as a representative symmetrical bis-nitrobenzamide scaffold. Its distinct metabolite cytotoxicity profile (non-toxic to HUVEC, moderately toxic to Hep3B, highly toxic to PC3) [1] provides a baseline for comparing the activation efficiency and cell-killing selectivity of newly designed prodrugs. Paired head-to-head with the asymmetrical N-(2,4-dinitrophenyl)-4-nitrobenzamide (compound 3), it enables systematic assessment of how scaffold symmetry influences enzyme kinetics, metabolite identity, and tumor cell selectivity.

Electroanalytical Method Development: Calibration Standard for Voltammetric Detection of Nitrobenzamide Drugs

Analytical chemistry laboratories developing voltammetric methods for nitro-substituted benzamide pharmaceuticals can use this compound as a calibration standard. Its dual electroactive nitro groups produce characteristic reduction peaks in differential pulse voltammetry that are distinguishable from mono-nitro analogs, enabling simultaneous quantification in complex matrices. The established linear detection range for structurally related nitrobenzamides (0.5–100 µM on PGE) [1] provides a validated concentration window for method development.

Electrosynthetic Methodology: Precursor for gem-Bisamide Libraries via Anodic C–C Cleavage

Medicinal chemistry and synthetic methodology groups pursuing diversity-oriented synthesis of amide-containing compounds should procure this compound as a key substrate for the one-pot anodic conversion of symmetrical bisamides to unsymmetrical gem-bisamides [1]. This transformation is unique to the ethylenediamine-bisamide architecture and provides efficient access to a chemical space inaccessible via conventional amide coupling, enabling rapid library construction for biological screening.

Computational Chemistry Validation: Benchmarking Docking Protocols for Nitroreductase Substrates

Computational chemistry teams developing docking or molecular dynamics protocols for nitroreductase-substrate interactions can use this compound as a validation benchmark. The experimentally characterized reduction profile and metabolite cytotoxicity data [1] provide ground truth for assessing whether in silico methods can correctly predict the differential activation of symmetrical vs. asymmetrical nitrobenzamide substrates, thereby advancing predictive models for prodrug design.

Quote Request

Request a Quote for 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.